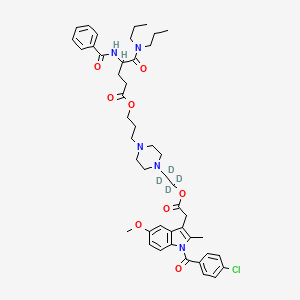

Proglumetacin-d4 Dioxalate

CAS No.:

Cat. No.: VC16666416

Molecular Formula: C46H58ClN5O8

Molecular Weight: 848.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H58ClN5O8 |

|---|---|

| Molecular Weight | 848.5 g/mol |

| IUPAC Name | 3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate |

| Standard InChI | InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)/i28D2,30D2 |

| Standard InChI Key | PTXGHCGBYMQQIG-JJSOYIRXSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)N4CCN(CC4)CCCOC(=O)CCC(C(=O)N(CCC)CCC)NC(=O)C5=CC=CC=C5 |

| Canonical SMILES | CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Characteristics

Proglumetacin-d4 dioxalate is systematically identified by two distinct CAS registry numbers: 57132-53-3 and 1346597-85-0. This discrepancy arises from variations in salt forms or isotopic labeling conventions. The compound’s molecular formula is reported as C<sub>50</sub>H<sub>58</sub>D<sub>4</sub>ClN<sub>5</sub>O<sub>16</sub> with a molecular weight of 1028.53 g/mol , while an alternative formulation, C<sub>48</sub>H<sub>60</sub>ClN<sub>5</sub>O<sub>12</sub> (938.505 g/mol), likely excludes the dioxalate component. The inclusion of deuterium at specific positions—typically the ethylpiperazinyl group—modifies its kinetic isotope effects, influencing metabolic pathways without altering primary pharmacological activity.

Table 1: Key Molecular Data

The structural complexity of proglumetacin-d4 dioxalate underscores its dual functionality: the indole-acetic acid moiety confers COX inhibitory activity, while the deuterated ethylpiperazinyl group enhances metabolic stability.

Mechanism of Action and Pharmacological Profile

Proglumetacin-d4 dioxalate operates through a dual mechanism characteristic of its parent compound. First, it inhibits cyclo-oxygenase-1 (COX-1) and COX-2 enzymes, reducing prostaglandin synthesis and subsequent inflammation. Second, its metabolism yields two active metabolites: indometacin, a potent NSAID, and proglumide, which mitigates gastric mucosal damage often associated with NSAID use. This synergistic effect enhances therapeutic efficacy while minimizing adverse gastrointestinal effects.

Deuterium incorporation at the ethylpiperazinyl site slows hepatic metabolism via the cytochrome P450 system, prolonging the compound’s half-life. Isotopic substitution reduces the rate of C-H bond cleavage, a phenomenon validated in deuterated pharmaceuticals like deutetrabenazine. Such modifications make proglumetacin-d4 dioxalate invaluable for studying drug metabolism and enzyme kinetics.

Research Applications and Experimental Use

Pharmacokinetic Studies

The deuterated form enables precise tracking of drug absorption, distribution, metabolism, and excretion (ADME). Researchers utilize mass spectrometry to distinguish between deuterated and non-deuterated metabolites, elucidating metabolic pathways without isotopic interference.

Formulation Development

Altered solubility and melting points due to deuteriation necessitate reformulation strategies. Studies compare deuterated and non-deuterated variants to optimize bioavailability, particularly in oral delivery systems.

Dose-Response Relationships

Deuterium’s kinetic effects allow researchers to correlate plasma concentration with therapeutic outcomes more accurately. This is critical for establishing dosing regimens that balance efficacy with toxicity.

| Aspect | Detail | Source |

|---|---|---|

| Use Restrictions | Research-only; no medical applications | |

| Shipping Limitations | Excludes consumers, medical facilities | |

| Stability | Store at -20°C; desiccate |

Comparative Analysis with Non-Deuterated Proglumetacin

Deuteriation confers distinct advantages:

-

Extended Half-Life: Reduced metabolic clearance increases systemic exposure.

-

Enhanced Solubility: Deuterium’s electron-withdrawing effects improve aqueous solubility, aiding formulation.

-

Isotopic Tracing: Facilitates metabolic pathway mapping via spectroscopic techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume